(2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester

Description

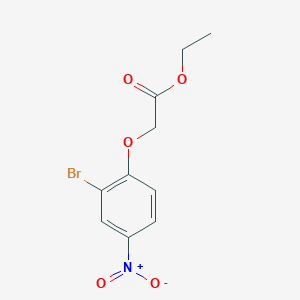

(2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester is a brominated nitroaromatic ester with the molecular formula C₁₀H₉BrNO₅. It features a phenoxy backbone substituted with bromine (Br) at the 2-position and a nitro group (NO₂) at the 4-position, linked to an ethyl ester moiety via an acetate bridge. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactivity, particularly in nucleophilic substitution reactions facilitated by the electron-withdrawing nitro group .

Key properties include:

- Molecular weight: 302.09 g/mol

- Reactivity: The nitro group enhances electrophilic substitution at the para position, while the bromine atom enables cross-coupling reactions.

- Synthesis: Typically prepared by alkylation of 2-bromo-4-nitrophenol with ethyl bromoacetate or chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux conditions .

Properties

IUPAC Name |

ethyl 2-(2-bromo-4-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO5/c1-2-16-10(13)6-17-9-4-3-7(12(14)15)5-8(9)11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOXVHRMQCLQMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester typically involves the bromination of 4-nitrophenol followed by etherification and esterification reactions. The general synthetic route can be summarized as follows:

Bromination: 4-nitrophenol is brominated using bromine in the presence of a suitable solvent such as acetic acid or chloroform.

Etherification: The brominated product is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the desired ether.

Esterification: Finally, the product is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Substituted phenoxy-acetic acid ethyl esters.

Reduction: Amino-phenoxy-acetic acid ethyl ester.

Hydrolysis: Phenoxy-acetic acid and ethanol.

Scientific Research Applications

(2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its functional groups that can be modified to enhance biological activity.

Materials Science: Used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester depends on its application. For example, in organic synthesis, it acts as a building block that undergoes various reactions to form more complex molecules. In pharmaceuticals, its biological activity would depend on the specific modifications made to its structure and the molecular targets it interacts with.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-bromo-4-nitro-phenoxy)-acetic acid ethyl ester with structurally analogous compounds, focusing on substituent effects, physical properties, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity :

- Nitro vs. Methoxy Groups : The nitro group in the target compound increases electrophilicity compared to methoxy-substituted analogs (e.g., ethyl 4-bromophenylacetate), making it more reactive in SNAr (nucleophilic aromatic substitution) reactions .

- Halogen Position : Bromine at the 2-position (target compound) vs. 4-position (e.g., ethyl 4-bromophenylacetate) alters steric and electronic profiles, affecting coupling reaction yields .

Physical Properties: Melting Points: The crystalline derivative [2-bromo-4-(2-chloro-benzoyl)-phenoxy]-acetic acid ethyl ester exhibits a higher melting point (120–122°C) due to enhanced intermolecular interactions from the benzoyl group . Volatility: Ethyl 4-bromophenylacetate has a lower boiling point (88–90°C at 0.35 mmHg) compared to the nitro-containing target compound, which is less volatile .

Biological Activity: The benzoyl-substituted analog ([2-bromo-4-(2-chloro-benzoyl)-phenoxy]-acetic acid ethyl ester) demonstrated moderate antibacterial activity against E. coli and S. aureus, attributed to the electron-deficient aromatic ring enhancing membrane disruption .

Synthetic Utility: Fluorinated analogs (e.g., difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester) are prioritized in agrochemicals for improved resistance to enzymatic degradation . The target compound’s nitro group allows for facile reduction to an amine (e.g., ethyl 2-(4-aminophenoxy)acetate), a precursor for antidiabetic agents .

Biological Activity

(2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a bromo group, a nitro group, and a phenoxy moiety linked to an acetic acid ethyl ester . The presence of these functional groups suggests various interaction pathways with biological macromolecules.

Antidiabetic Effects

Recent studies have indicated that nitro compounds similar to this compound exhibit promising antidiabetic properties. For instance, compounds with nitro groups have been shown to enhance the expression of PPARγ and GLUT-4 proteins in adipocytes, which are crucial for glucose metabolism and insulin sensitivity .

Antimicrobial Activity

Phenoxy acids and their derivatives, including this compound, have demonstrated antimicrobial properties. In vitro assays reveal that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution due to the presence of the bromine atom, which may enhance its reactivity with biological targets.

- Hydrolysis : Under physiological conditions, hydrolysis can occur, leading to the release of acetic acid, which may further interact with cellular pathways.

- Binding Affinity : Molecular docking studies suggest that the compound interacts with specific receptors such as PPARγ, influencing glucose metabolism and potentially providing antihyperglycemic effects .

Study 1: Antidiabetic Activity

In a controlled study involving diabetic mice treated with nitro compounds structurally related to this compound, significant reductions in blood glucose levels were observed. The compounds administered at 100 mg/kg showed sustained antihyperglycemic effects compared to controls .

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of phenoxy derivatives against various pathogens. The results indicated that compounds with similar structures exhibited inhibition zones comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison table is provided below:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antidiabetic, Antimicrobial | Nitro group enhances reactivity |

| 4-Amino-2-bromo-phenoxy-acetic acid ethyl ester | Potential anti-inflammatory | Amino group may influence binding |

| 4-Hydroxy-2-bromo-phenoxy-acetic acid | Antioxidant properties | Hydroxyl group enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.